4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid
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Overview
Description
It is recognized for its anticonvulsant properties and functions as a GABA receptor agonist . This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves several steps. One common method includes the reaction of 4-chlorophenyl with 3-fluoro-6-oxocyclohexa-2,4-dien-1-ylidene to form an intermediate. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s interaction with GABA receptors makes it a valuable tool for studying neurotransmission and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves its interaction with GABA receptors. As a GABA receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to reduced neuronal excitability and anticonvulsant effects . The molecular targets include GABA_A and GABA_B receptors, which play crucial roles in regulating synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Progabide: The parent compound of SL-75102, also a GABA receptor agonist with anticonvulsant properties.
Vigabatrin: Another anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Gabapentin: A compound that modulates GABA synthesis and release, used to treat epilepsy and neuropathic pain.
Uniqueness
4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is unique due to its specific structure, which allows it to interact with GABA receptors effectively. Its ability to cross the blood-brain barrier and its metabolic stability make it a valuable compound for therapeutic applications.
Properties
CAS No. |
62665-53-6 |
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Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanoic acid |
InChI |
InChI=1S/C17H16FNO3/c18-13-8-9-15(20)14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)22/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22) |
InChI Key |
CBTCVZKBCYVGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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